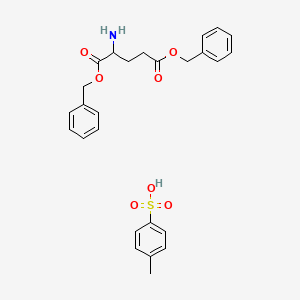
H-Glu(obzl)-obzl P-tosylate
Overview
Description
H-Glu(obzl)-obzl P-tosylate, also known as H-Glu-OBzl-OH, is a chemical compound that is widely used in scientific research. It is a peptide derivative that is commonly used in the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of H-Glu(obzl)-obzl P-tosylate is not well understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in the synthesis of peptides and proteins. It may also interfere with the function of certain proteins, leading to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects
H-Glu(obzl)-obzl P-tosylate has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of enzymes involved in protein synthesis and can also affect the function of certain proteins. H-Glu(obzl)-obzl P-tosylate has been shown to have anti-inflammatory properties and may also have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using H-Glu(obzl)-obzl P-tosylate in lab experiments is its ease of synthesis. It is also a widely used building block for the synthesis of peptides and proteins, making it a valuable tool for researchers. However, H-Glu(obzl)-obzl P-tosylate is not without its limitations. It can be difficult to work with due to its low solubility in water, and it may not be suitable for certain types of experiments.
Future Directions
There are many potential future directions for research involving H-Glu(obzl)-obzl P-tosylate. One area of interest is the development of new drugs and therapies based on its structure and function. Researchers may also investigate the use of H-Glu(obzl)-obzl P-tosylate in the treatment of neurodegenerative diseases and other conditions. Additionally, new synthesis methods and techniques may be developed to improve the efficiency and yield of H-Glu(obzl)-obzl P-tosylate production.
Conclusion
In conclusion, H-Glu(obzl)-obzl P-tosylate is a valuable tool for scientific research. Its ease of synthesis and versatility make it a popular building block for the synthesis of peptides and proteins. While its mechanism of action is not well understood, it has been shown to have a number of biochemical and physiological effects. Future research may lead to the development of new drugs and therapies based on its structure and function, as well as new synthesis methods and techniques to improve its production.
Scientific Research Applications
H-Glu(obzl)-obzl P-tosylate is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is also used as a substrate for the study of enzyme kinetics and inhibition. H-Glu(obzl)-obzl P-tosylate has been used in numerous studies to investigate the structure and function of proteins, as well as to develop new drugs and therapies.
properties
IUPAC Name |
dibenzyl 2-aminopentanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530640 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu(obzl)-obzl P-tosylate | |
CAS RN |
227205-81-4 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



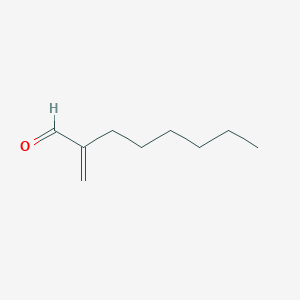
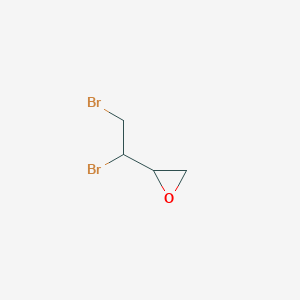


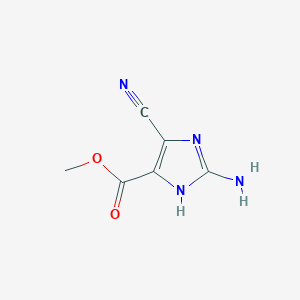




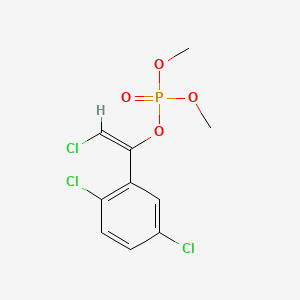
![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)

![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)
